Triphenyltin hydroxide

Description

Properties

InChI |

InChI=1S/3C6H5.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHFWOJROOQKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

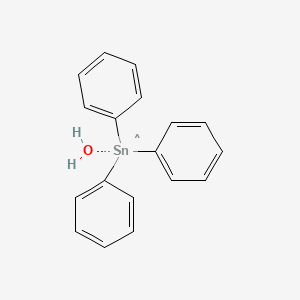

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021409 | |

| Record name | Triphenyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triphenyltin hydroxide is an odorless white powder. Stable at room temperature. Melting point 121-123 °C. Moderately soluble in most organic solvents (Farm Chemical Handbook). Insoluble in water. Non corrosive. Used as a fungicide., Dry Powder, White odorless solid; [HSDB] Off-white powder; [MSDSonline], WHITE CRYSTALLINE POWDER. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stannane, hydroxytriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyltin hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

400 °C | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In ethanol ca. 10, dichloromethane 171, diethyl ether 28, acetone ca. 50 (all in g/l at 20 °C). In benzene 41 g/l (as bis(triphenytin)oxide)., Slightly sol in toluene and alcohol, In water, 1.2 ppm @ 20 °C., Solubility in water, g/100ml: 0.0001 (very poor) | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.54 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.54 g/cu cm @ 20 °C, 1.54 g/cm³ | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.5e-07 mmHg at 122 °F (NTP, 1992), 0.00000035 [mmHg], 3.53X10-7 mm Hg at 25 °C | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triphenyltin hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, White solid | |

CAS No. |

76-87-9 | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fentin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyltin hydroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, hydroxytriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fentin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

244 to 248 °F (NTP, 1992), 119 °C, 118 °C | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPHENYLTIN HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1283 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Hydrolysis of Triphenyltin Chloride

Hydrolysis of triphenyltin chloride represents another plausible route. In aqueous alkaline conditions, the chloride ligand may be displaced by a hydroxyl group. For instance, the hydrolysis of triphenyltin hydride (Sn(C₆H₅)₃H) in the presence of oxygen or water could theoretically yield the hydroxide. However, this method is less documented in the literature and may require rigorous control of reaction conditions to avoid undesired byproducts.

Industrial Synthesis via Grignard Reagents

Industrial production of triphenyltin compounds often begins with Grignard reagents. Phenyl magnesium bromide (C₆H₅MgBr) reacts with tin tetrachloride (SnCl₄) to form triphenyltin chloride, which is subsequently hydrolyzed to the hydroxide. This method is scalable and aligns with protocols used in pesticide manufacturing, where this compound was first registered in the U.S. in 1971. Critical parameters include stoichiometric control and purification steps to ensure product integrity.

Analytical Characterization

Purity and Structural Validation

The purity of synthesized this compound is validated through multiple analytical techniques. In a National Toxicology Program (NTP) study, the compound exhibited a melting point of 121–123°C, consistent with literature values (119–121°C). Thin-layer chromatography (TLC) in ethyl ether:benzene:acetic acid (10:9:0.5) revealed a single spot, while a butanol:acetic acid system showed two spots, indicating potential aggregation equilibria. Elemental analysis confirmed a composition close to theoretical values (C: 63.2%, H: 4.4%, Sn: 29.1%), and titration of the basic hydroxyl group achieved 97–98% recovery.

Spectroscopic Analysis

Infrared (IR) spectroscopy identified Sn-O stretching vibrations at 450–500 cm⁻¹, consistent with polymeric structures observed in crystallographic studies. Ultraviolet (UV) analysis revealed absorption maxima at 246, 252, 258, 262, 264, and 268 nm, with molar extinction coefficients ranging from 527 to 954 L·mol⁻¹·cm⁻¹. These spectral features align with the compound’s aromatic and tin-oxygen bonding characteristics.

Formulation and Stability Considerations

Dietary Preparation for Toxicity Studies

In chronic toxicity studies, this compound was blended with laboratory feed at concentrations of 37.5 ppm and 75 ppm. Homogeneity was achieved using a twin-shell stainless steel V-blender, and the mixture was stored at 4°C to minimize degradation. Analytical checks post-preparation showed 88.1% initial recovery, decreasing to 57.9% after seven days at room temperature, highlighting the compound’s instability in formulated diets.

Chemical Reactions Analysis

Triphenyltin hydroxide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form triphenyltin oxide.

Reduction: It can be reduced to triphenyltin hydride.

Substitution: It can undergo substitution reactions with various reagents to form different organotin compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions include triphenyltin oxide, triphenyltin hydride, and triphenyltin halides .

Scientific Research Applications

Agricultural Applications

Fungicide Use

Triphenyltin hydroxide is predominantly used as a non-systemic foliar fungicide. It effectively controls several fungal diseases in crops, including:

- Potatoes : Controls early and late blight.

- Sugar Beets : Addresses leaf spot diseases.

- Pecans : Manages select fungal infections.

In 2017, over 200,000 pounds of this compound were sold for agricultural use in Minnesota alone . Its application is restricted to specific crops due to its potential environmental impact, particularly its toxicity to aquatic organisms .

Environmental Persistence

TPTH has a significant half-life in soil, exceeding 1,114 days, which raises concerns about its long-term environmental effects . Its low water solubility and strong soil binding reduce the likelihood of groundwater contamination but may lead to surface water exposure through runoff .

Toxicological Studies

Carcinogenicity Testing

A comprehensive bioassay conducted on Fischer 344 rats and B6C3F1 mice evaluated the carcinogenic potential of this compound. The study administered varying concentrations of TPTH over a prolonged period. Results indicated no significant increase in tumor incidence among treated animals compared to controls, suggesting that TPTH does not exhibit carcinogenic properties under the tested conditions .

Toxicology Assessments

This compound has been shown to impact various biological systems. For instance, studies have demonstrated its ability to disrupt proton gradients in cellular respiration processes, indicating potential effects on metabolic functions . Additionally, TPTH has been linked to neurotoxic effects at certain exposure levels, necessitating further research into its mechanisms of action and long-term health implications .

Industrial Applications

Chemical Intermediate

Beyond agriculture, this compound serves as a chemical intermediate in various industrial processes. It is utilized in the production of paints and coatings due to its antifungal properties, helping to prevent mold growth on surfaces exposed to moisture .

Case Study 1: Environmental Impact on Aquatic Life

A study assessing the environmental impact of this compound revealed that its application in rice paddies led to significant mortality among aquatic fauna. Following treatment with TPTH, concentrations peaked at 146 ppb in water and 340 ppb in soil within hours but declined rapidly thereafter. This study highlighted the compound's acute toxicity and the need for careful management practices when using TPTH near water bodies .

Case Study 2: Efficacy Against Fungal Diseases

Research on the effectiveness of this compound against fungal pathogens demonstrated its superior performance compared to other fungicides. In controlled trials, TPTH significantly reduced disease incidence in treated crops while maintaining acceptable safety margins for non-target species when applied according to label instructions .

Mechanism of Action

The mechanism of action of triphenyltin hydroxide involves its interaction with cellular components. It disrupts proton conduction in biological membranes, leading to impaired cellular respiration and energy production . This disruption is primarily due to its ability to interfere with the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis .

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

Structural Analogs: Triphenyltin Derivatives

Triphenyltin Acetate (TPTA)

- Applications : Similar fungicidal uses as TPTH but with broader agricultural applications .

- Environmental Impact : Higher mobility in soil compared to TPTH due to acetate group hydrophilicity .

Triphenyltin Chloride (TPTC)

- Synthesis : Precursor to TPTH via hydrolysis .

- Bioactivity: Less effective as a fungicide but exhibits stronger antibacterial activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) .

- Mechanism : Unlike TPTH, TPTC may interfere with bacterial membrane integrity rather than ATP synthesis .

Triphenyltin Fluoride (TPTF)

Alkyltin Compounds

Tributyltin (TBT)

- Applications : Historically used as a molluscicide and antifouling agent, unlike TPTH’s agricultural focus .

- Toxicity : Higher acute toxicity (rat LD₅₀ = 10–50 mg/kg) and endocrine-disrupting effects in marine organisms .

- Environmental Persistence : Shorter soil half-life (~6 months) but severe aquatic toxicity (EC₅₀ = 1–10 ng/L for algae) .

Dibutyltin Oxide (DBTO)

Comparative Data Tables

Key Findings

- Mechanistic Divergence : TPTH’s ATP synthase inhibition contrasts with alkyltin compounds (e.g., TBT) targeting hormone receptors or membrane integrity .

- Environmental Impact : TPTH’s extreme persistence in soil (>3 years) exceeds most alkyltins but is comparable to TPTC .

- Regulatory Trends : TPTH and its derivatives are globally restricted due to endocrine disruption and reproductive toxicity, whereas alkyltins face bans primarily for aquatic toxicity .

Biological Activity

Triphenyltin hydroxide (TPTH) is an organotin compound extensively used as a pesticide and biocide. Its biological activity encompasses a range of toxicological effects on various organisms, including humans. This article delves into the cytotoxic, antibacterial, and developmental effects of TPTH, supported by case studies and research findings.

1. Cytotoxic Mechanism

In Vitro Studies

A pivotal study evaluated the cytotoxic effects of TPTH on HeLa cells, revealing a half-maximal inhibitory concentration (IC50) of 0.25 μM. The compound induced mitotic arrest and caused significant depolymerization of microtubules, leading to spindle abnormalities reminiscent of colchicine-type mitosis. Immunofluorescence microscopy confirmed these findings, demonstrating that TPTH binds with high affinity to tubulin, inhibiting microtubule assembly in vitro . The molecular docking studies indicated that TPTH may share a binding site with colchicine on tubulin, suggesting a similar mechanism of action .

Table 1: Cytotoxicity Data for TPTH

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.25 | Microtubule depolymerization |

| B. subtilis | N/A | Antibacterial activity |

| E. coli | N/A | Antibacterial activity |

2. Antibacterial Activity

TPTH exhibits notable antibacterial properties against various bacterial strains, including Bacillus subtilis and Escherichia coli. However, the mechanism does not involve FtsZ, the bacterial homolog of tubulin; instead, it appears to interact with bacterial DNA . This dual action—cytotoxicity in mammalian cells and antibacterial activity—highlights TPTH's potential as a broad-spectrum antimicrobial agent.

3. Developmental Toxicity

Research has shown that TPTH can cause developmental toxicity in animal models. In a study involving mice, TPTH exposure resulted in dose-dependent fetal skeletal variations and malformations such as poorly ossified skull bones and misshapen vertebrae . These findings underscore the compound's potential teratogenic effects.

4. Environmental Impact

TPTH is recognized for its environmental persistence and toxicity to aquatic organisms. A study assessed its acute toxicity to three cladoceran species: Daphnia pulex, Daphnia magna, and Ceriodaphnia dubia. Results indicated significant mortality rates at low concentrations, establishing TPTH as a hazardous substance in aquatic ecosystems .

Table 2: Acute Toxicity Data for TPTH in Aquatic Species

| Species | LC50 (mg/L) | Exposure Duration |

|---|---|---|

| Daphnia pulex | 0.00095 | 48 hours |

| Daphnia magna | 0.00095 | 48 hours |

| Ceriodaphnia dubia | N/A | N/A |

5. Regulatory Considerations

The Environmental Protection Agency (EPA) has conducted extensive reviews of TPTH due to its potential health risks. The agency's risk assessment highlighted concerns regarding occupational exposure during mixing and application processes, noting that even with protective measures, certain scenarios presented significant risk levels .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Triphenyltin Hydroxide in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Storage should occur in tightly sealed containers away from light, oxidizing agents (e.g., peroxides), and strong acids to prevent violent reactions. Work areas must be well-ventilated, and ignition sources (e.g., open flames) prohibited due to fire hazards. Training on spill management and emergency response is essential .

Q. How should experimental procedures with this compound be documented to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing synthesis, purification, and characterization in the main text or supplementary materials. For known compounds, cite validated protocols; for novel derivatives, include NMR, mass spectrometry, and purity data (e.g., HPLC). Limit the main manuscript to five compounds, relegating extensive datasets to supplementary files .

Q. What are the acute and chronic health risks associated with this compound exposure?

- Methodological Answer : Acute exposure risks include skin/eye irritation, respiratory distress, and neurotoxic effects (headaches, convulsions). Chronic risks involve potential reproductive toxicity (reduced fertility in mammals) . Implement regular medical monitoring, though no specific biomarker exists. Baseline health assessments and symptom journals are recommended for long-term studies .

Advanced Research Questions

Q. How can researchers model the environmental persistence and bioaccumulation of this compound in aquatic ecosystems?

- Methodological Answer : Use model ecosystems (e.g., crayfish in simulated habitats) to measure bioaccumulation factors (BAFs). In Hollingshaus (1977), TPTH concentrations in crayfish tissues were 10% of environmental levels at 1.0 ppm exposure. Employ GC-MS or LC-MS to quantify TPTH and metabolites (e.g., diphenyltin dichloride) in tissues, noting that >80% of residues may be bound and require extraction optimization .

Q. What experimental designs are effective for assessing this compound’s reproductive toxicity in avian or mammalian models?

- Methodological Answer : Follow one-generation reproductive studies, as seen in Japanese quail exposed to 3–30 ppm dietary TPTH for six weeks. Monitor egg viability, hatch rates, and offspring morphology. For mammals, use dose ranges of 1.4–20 mg/kg/day (rats) to evaluate ovarian/testicular histopathology and hormone disruption. Cross-reference pesticide registration databases (e.g., U.S. EPA) for legacy data .

Q. How can conflicting data on this compound’s endocrine-disrupting effects be resolved?

- Methodological Answer : Apply triangulation by comparing results across assays (e.g., receptor transactivation vs. in vivo models). For example, Bartonkova et al. (2016) used IZ-VDRE and PAZ-PPARγ cell lines to differentiate TPTH’s agonistic/antagonistic effects on nuclear receptors. Validate findings with dose-response curves and species-specific metabolic profiling (e.g., rabbits vs. hamsters) .

Q. What advanced analytical techniques are suitable for detecting this compound in complex matrices?

- Methodological Answer : Utilize biochromatographic methods (e.g., reverse-phase HPLC with UV detection) for fungicide quantification in plant/soil samples. For metabolite identification, pair high-resolution mass spectrometry (HRMS) with isotope dilution. Reference standards (e.g., this compound Standard, CAS 76-87-9) ensure calibration accuracy .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in this compound’s diabetogenic effects across species?

- Methodological Answer : Conduct comparative studies controlling for metabolic differences. For instance, TPTH induces hyperglycemia in rabbits and hamsters but not rodents. Use RNA sequencing to identify species-specific pancreatic β-cell responses and lipidomic profiling to correlate triglyceridemia with dose .

Q. What strategies mitigate variability in organotin-induced platelet aggregation studies?

- Methodological Answer : Standardize collagen/ADP concentrations in aggregation assays. Note that bis(tri-n-butyltin)oxide directly activates platelets, while TPTH may require co-factors. Pre-treat platelet-rich plasma with cyclooxygenase inhibitors to isolate tin-specific pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.